Quinolin-8-yl 4-bromobenzenesulfonate

Description

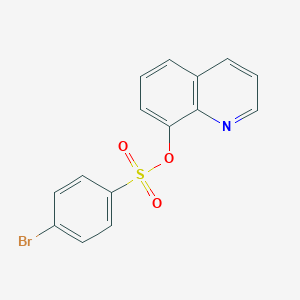

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinolin-8-yl 4-bromobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3S/c16-12-6-8-13(9-7-12)21(18,19)20-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLXCZIXEJPSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=C(C=C3)Br)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428527 | |

| Record name | quinolin-8-yl 4-bromobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61430-85-1 | |

| Record name | quinolin-8-yl 4-bromobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Synthetic Routes to Quinolin-8-yl 4-bromobenzenesulfonate (B403753)

The most direct and common approach to synthesizing quinolin-8-yl 4-bromobenzenesulfonate involves the formation of a sulfonate ester bond between 8-hydroxyquinoline (B1678124) and a suitable sulfonylating agent.

The O-sulfonylation of 8-hydroxyquinoline with 4-bromobenzenesulfonyl chloride is the primary method for the synthesis of the title compound. This reaction is a type of nucleophilic acyl substitution where the hydroxyl group of 8-hydroxyquinoline acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

A general protocol for this transformation involves the reaction of 8-hydroxyquinoline with 4-bromobenzenesulfonyl chloride in the presence of a base. The base plays a crucial role in deprotonating the hydroxyl group of 8-hydroxyquinoline, thereby increasing its nucleophilicity.

Typical Reaction Conditions:

| Component | Role | Common Examples |

| Quinoline (B57606) Substrate | Nucleophile | 8-Hydroxyquinoline |

| Sulfonylating Agent | Electrophile | 4-Bromobenzenesulfonyl chloride |

| Base | Proton Scavenger | Triethylamine (B128534) (TEA), Pyridine (B92270) |

| Solvent | Reaction Medium | Dichloromethane (B109758) (DCM), Chloroform (B151607), Tetrahydrofuran (THF) |

| Temperature | Reaction Condition | Room temperature |

This table presents a generalized protocol for the O-sulfonylation of 8-hydroxyquinoline.

A representative procedure would involve dissolving 8-hydroxyquinoline in an anhydrous solvent like dichloromethane or THF, followed by the addition of a base such as triethylamine. The mixture is then treated with 4-bromobenzenesulfonyl chloride, often added portion-wise or as a solution, and stirred at room temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). The workup typically involves washing the reaction mixture to remove the base hydrochloride salt and excess reagents, followed by drying and purification, often through recrystallization or column chromatography.

Variations on this protocol can be found in the synthesis of analogous compounds. For instance, in the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates, various sulfonyl chlorides were reacted with the corresponding 8-hydroxyquinoline derivative in dry THF using triethylamine as the base. This suggests that this method is robust and applicable to a range of substituted quinolines and sulfonyl chlorides.

For scalability, several factors need to be considered. The reaction is typically exothermic, and for large-scale synthesis, proper temperature control is essential to avoid side reactions and ensure safety. The choice of solvent is also critical; it should be able to dissolve the starting materials and the intermediate salts to a reasonable extent to ensure a homogeneous reaction mixture. From a process chemistry perspective, the ease of purification is a key consideration. Recrystallization is often a preferred method for large-scale purification due to its cost-effectiveness compared to chromatography. The stability of the sulfonyl chloride reagent is also a factor, as they can be sensitive to moisture.

Advanced Synthetic Strategies for Analogues and Derivatives

Beyond the direct sulfonylation of 8-hydroxyquinoline, advanced synthetic strategies can be employed to create a diverse range of analogues and derivatives. These methods often involve metal-catalyzed reactions or metal-free approaches that offer unique reactivity and selectivity.

While the direct sulfonylation with a sulfonyl chloride is common, metal-catalyzed methods for the formation of C-O bonds, which could be adapted for sulfonate ester synthesis, are well-established. For instance, copper-catalyzed Ullmann-type couplings are used for the synthesis of diaryl ethers from phenols and aryl halides. While not a direct sulfonylation, these principles could be explored for coupling 8-hydroxyquinoline with a suitable bromobenzenesulfonate derivative.

More directly relevant is the potential for palladium-catalyzed cross-coupling reactions. Palladium catalysts are known to facilitate the coupling of phenols with various partners. Although less common for sulfonate ester formation from phenols, the versatility of palladium catalysis suggests that with appropriate ligand and reaction condition optimization, a palladium-catalyzed coupling between 8-hydroxyquinoline and a suitable bromobenzenesulfonic acid derivative could be a viable, albeit less conventional, route.

Recent advancements in organic synthesis have focused on the development of metal-free reactions to avoid the cost and potential toxicity of metal catalysts. For the synthesis of aryl sulfonates, metal-free approaches are gaining attention. These methods often rely on the activation of the sulfonylating agent or the phenol (B47542) through non-metallic reagents.

Mechanistically, these reactions can proceed through various pathways. For example, the use of a strong base can generate a highly reactive sulfonylating species from a sulfonyl fluoride (B91410) or a similar precursor. Alternatively, the phenol can be activated to enhance its nucleophilicity. The mechanism of the standard base-mediated sulfonylation of 8-hydroxyquinoline involves a straightforward nucleophilic attack of the phenoxide ion on the sulfonyl chloride. The transition state is likely stabilized by the solvent, and the departure of the chloride ion as a good leaving group drives the reaction forward.

A powerful tool for the synthesis of derivatives is the direct functionalization of C-H bonds of the quinoline ring. The quinoline nucleus is a versatile scaffold for C-H activation reactions, with the nitrogen atom often acting as a directing group, guiding the functionalization to specific positions, primarily C2 and C8. nih.govnih.govacs.org

Once the this compound is formed, the quinoline ring can be further functionalized. The presence of the electron-withdrawing sulfonate group at the 8-position will influence the electronic properties of the quinoline ring, potentially altering the regioselectivity of subsequent C-H functionalization reactions. For instance, C-H activation at the C5 position of 8-amidoquinolines has been achieved using iron and copper catalysts. mdpi.com Similar strategies could potentially be applied to quinolin-8-yl sulfonates, allowing for the introduction of various functional groups at different positions on the quinoline core.

The C-H functionalization can be achieved using a variety of transition metals, including rhodium, iridium, palladium, and copper. nih.govnih.govacs.org These reactions can introduce a wide range of substituents, such as aryl, alkyl, and other functional groups, providing access to a diverse library of this compound derivatives for further investigation. The mechanism of these reactions typically involves the coordination of the metal to the quinoline nitrogen, followed by C-H bond cleavage to form a metallacyclic intermediate, which then reacts with a coupling partner. nih.gov

Diversity-Oriented Synthesis for Structure-Activity Relationship (SAR) Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry for creating a wide array of structurally diverse molecules from a common starting material or scaffold. This approach is instrumental in the exploration of chemical space to identify novel compounds with desired biological activities and to build structure-activity relationship (SAR) libraries. The quinoline scaffold, due to its privileged nature in drug discovery, is an excellent candidate for DOS. mdpi.com

A key strategy in the diversity-oriented synthesis of quinoline derivatives involves a reagent-based skeletal diversity approach. nih.gov This method focuses on introducing various heterocyclic systems onto a central quinoline core, thereby generating a library of bis-heterocycles. For instance, research has demonstrated the facile synthesis of bis-heterocycles where different heterocyclic rings are appended at the C-3 position of a 2-methyl, C-4 unsubstituted quinoline moiety. nih.gov This approach allows for the systematic evaluation of how different structural motifs attached to the quinoline core influence biological activity, which is the essence of establishing an SAR. nih.gov

The process often begins with a versatile quinoline intermediate that can undergo various chemical transformations. By employing different reagents in parallel, a multitude of distinct molecular frameworks can be generated. For example, a library of quinoline-based heterocycles was synthesized and evaluated for antimycobacterial activity. The most active scaffolds from this initial diverse set were then selected for further parallel library generation to refine the SAR. nih.gov This iterative process of diversification and screening is a hallmark of successful drug discovery campaigns.

The table below illustrates examples of heterocyclic frameworks that can be introduced to a quinoline core in a diversity-oriented approach.

| Core Scaffold | Introduced Heterocycle at C-3 | Resulting Compound Class |

| 2-Methylquinoline | Pyrazole | 3-(Pyrazol-yl)-2-methylquinoline |

| 2-Methylquinoline | Isoxazole | 3-(Isoxazol-yl)-2-methylquinoline |

| 2-Methylquinoline | Pyrimidine | 3-(Pyrimidin-yl)-2-methylquinoline |

| 2-Methylquinoline | Thiazole | 3-(Thiazol-yl)-2-methylquinoline |

This table is illustrative of the types of transformations used in diversity-oriented synthesis based on the principles described in the cited research.

Stereoselective Synthesis of Chiral Quinoline-Sulfonate Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern pharmaceutical chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. Quinoline-sulfonate derivatives can possess chirality, either through a stereogenic center in a substituent or through axial chirality (atropisomerism), where rotation around a chemical bond is restricted.

Stereoselective synthesis aims to produce a single desired stereoisomer out of many possibilities. In the context of quinoline derivatives, this is often achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer or diastereomer.

Catalytic Asymmetric Synthesis: Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a variety of enantioselective transformations. nih.gov These catalysts can be employed to synthesize axially chiral compounds. For example, CPA catalysis can facilitate the asymmetric 1,6-conjugate addition of nucleophiles to in situ-generated alkynyl indole (B1671886) imine methides, producing axially chiral allenes containing an indole nucleus. nih.gov This principle can be extended to the synthesis of chiral quinoline derivatives by designing appropriate quinoline-containing substrates.

Atroposelective Cross-Coupling: A powerful method for constructing axially chiral biaryl compounds, which could include certain quinoline-sulfonate structures, is the atroposelective Negishi cross-coupling reaction. acs.org This reaction utilizes a chiral catalyst, often a nickel complex with a chiral ligand, to control the stereochemical outcome of the coupling between an organozinc reagent and an aryl halide. By carefully selecting the chiral ligand, it is possible to suppress the formation of one atropoisomer in favor of the other. For instance, the use of a specific enantiomer of a chiral ligand (e.g., S,S-L2) can lead to the formation of one product diastereomer in high ratio, while the opposite enantiomer of the ligand (R,R-L2) yields the epimeric product. acs.org This catalyst-controlled stereoselectivity is crucial for accessing specific, biologically active atropisomeric quinoline derivatives.

The successful application of these stereoselective methods allows for the synthesis of quinoline-sulfonate derivatives with precise three-dimensional structures, a critical requirement for developing selective and potent therapeutic agents.

Structural Elucidation and Solid State Analysis

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

A suite of spectroscopic methods has been employed to map out the intricate structural features of Quinolin-8-yl 4-bromobenzenesulfonate (B403753).

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of Quinolin-8-yl 4-bromobenzenesulfonate.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, provides key insights into the electronic environment of the hydrogen atoms. polyu.edu.hk The observed chemical shifts and multiplicities are consistent with the proposed structure, confirming the presence of both the quinoline (B57606) and the 4-bromobenzenesulfonate moieties. polyu.edu.hk

A detailed analysis of the aromatic region reveals a complex set of signals. A multiplet observed between δ 7.41-7.44 ppm is assigned to one of the protons on the quinoline ring. polyu.edu.hk A more complex series of overlapping multiplets appears between δ 7.53-7.69 ppm, accounting for four aromatic protons. polyu.edu.hk Further downfield, a multiplet corresponding to a single aromatic proton is found at δ 7.78-7.80 ppm. polyu.edu.hk A doublet with a coupling constant of 8.4 Hz at δ 7.88 ppm is characteristic of the two ortho-protons on the 4-bromobenzenesulfonate ring relative to the sulfonate group. polyu.edu.hk The most deshielded proton of the quinoline ring appears as a doublet of doublets at δ 8.17 ppm, with coupling constants of 8.4 and 1.6 Hz. polyu.edu.hk

While ¹³C NMR spectra were reportedly acquired for this compound, specific data and detailed assignments for this compound are not available in the primary literature. polyu.edu.hk

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| 7.41-7.44 | m | 1H | - | Ar-H |

| 7.53-7.69 | m | 4H | - | Ar-H |

| 7.78-7.80 | m | 1H | - | Ar-H |

| 7.88 | d | 2H | 8.4 | Ar-H |

| 8.17 | dd | 1H | 8.4, 1.6 | Ar-H |

Source: PolyU Electronic Theses polyu.edu.hk

Although infrared (IR) spectroscopy was utilized for the characterization of related compounds, specific vibrational data, including absorption frequencies and their corresponding functional group assignments for this compound, have not been reported. polyu.edu.hk Similarly, no Raman spectroscopic data for this compound is available in the literature.

The general procedure for acquiring Ultraviolet-Visible (UV-Vis) absorption spectra for this class of compounds has been described, typically involving scanning from 200 nm to 500 nm. polyu.edu.hk However, the specific absorption maxima (λmax) and corresponding electronic transitions for this compound have not been detailed in the available literature.

Mass spectrometry was employed to confirm the molecular weight of this compound as part of its general characterization. polyu.edu.hk However, a detailed analysis of its fragmentation pattern, which would provide further structural confirmation by showing the characteristic cleavage of the molecule, is not available in the cited research.

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

There is no evidence in the literature to suggest that single crystals of this compound suitable for X-ray diffraction have been successfully grown and analyzed. While the crystal structure of a related, more complex derivative was determined, this does not provide direct information about the solid-state conformation of the title compound. polyu.edu.hk

As no single-crystal X-ray diffraction data has been reported for this compound, an analysis of its molecular conformation and torsion angles in the crystalline state cannot be provided.

Detailed Characterization of Intermolecular Interactions:A critical part of the analysis would have been the identification and quantification of the various non-covalent interactions that hold the molecules together. This would have included:

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment:This modern computational tool would have been employed to visualize and quantify the intermolecular interactions, providing a detailed fingerprint of the crystal packing.

The inability to locate the necessary crystallographic information for this compound means that the detailed tables of bond lengths, interaction distances, and Hirshfeld surface parameters, which are essential for a rigorous scientific discussion, cannot be produced.

While research exists for structurally related compounds, such as other quinoline derivatives or compounds containing sulfonate groups, this information cannot be extrapolated to accurately describe this compound. Minor changes in molecular structure can lead to significant alterations in crystal packing and intermolecular interactions.

Therefore, until the synthesis and single-crystal X-ray diffraction analysis of this compound are reported in the scientific literature, a detailed and accurate article on its solid-state chemistry, as per the requested outline, cannot be written.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common practice in modern computational chemistry to predict molecular properties. However, specific DFT studies on Quinolin-8-yl 4-bromobenzenesulfonate (B403753) are not found in the reviewed literature.

A crucial first step in computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process would involve exploring the molecule's conformational flexibility, particularly rotation around the C-O-S bonds, to identify the global energy minimum and other low-energy conformers. Such a study would provide insights into the molecule's preferred shape in the gas phase.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. For Quinolin-8-yl 4-bromobenzenesulfonate, this analysis would reveal the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It would be used to quantify electron delocalization, hyperconjugative interactions, and the nature of the bonds between the quinoline (B57606) and bromobenzenesulfonate moieties. This would offer a deeper understanding of the electronic communication between the two aromatic systems.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. For this compound, the MEP surface would highlight electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. This would be particularly useful for predicting how the molecule might interact with biological targets or other reagents.

Intermolecular Interaction Energy Calculations in Condensed Phases

Understanding how molecules of this compound interact with each other in a solid or liquid state is crucial for predicting its physical properties. Computational methods can be used to calculate the energies of these intermolecular interactions, such as stacking and hydrogen bonding. In the context of the research where this compound was mentioned, understanding its interactions within a biological system, such as with a protein, would be of significant interest. polyu.edu.hk

Modeling of Excited State Dynamics and Photophysical Phenomena

The photophysical properties of a molecule, such as its ability to absorb and emit light, are governed by its behavior in electronically excited states. Computational modeling provides a window into these ultrafast processes.

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse of modern computational chemistry for predicting the electronic absorption and emission spectra of molecules. nih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the simulation of emission spectra from the relaxed excited state geometry.

For the this compound molecule, the electronic properties will be largely determined by the 8-hydroxyquinoline (B1678124) moiety, which is known to be a fluorescent chromophore. nih.gov TD-DFT studies on related 8-hydroxyquinoline derivatives can provide a basis for predicting the spectral characteristics of the title compound. For instance, a TD-DFT investigation of 8-hydroxyquinoline-5-sulfonic acid has been used to characterize its photophysical behavior, including its absorption and emission spectra in solution as a function of pH. acs.org Such studies can also determine excited-state acidity constants (pKa*), which are difficult to access experimentally. acs.org The 4-bromobenzenesulfonate group attached to the quinoline core is expected to modulate the electronic properties. The electron-withdrawing nature of the sulfonate and the heavy bromine atom can influence the energies of the molecular orbitals, potentially leading to shifts in the absorption and emission maxima.

A hypothetical TD-DFT calculation on this compound would likely predict the lowest energy absorption band in the UV-A or blue region of the electromagnetic spectrum, corresponding to a π-π* transition localized on the quinoline ring system. The emission spectrum would be expected to show a Stokes shift, with the emission occurring at a lower energy (longer wavelength) than the absorption.

Table 1: Predicted Electronic Absorption and Emission Data for a Generic 8-Hydroxyquinoline Derivative based on TD-DFT Calculations

| Property | Predicted Value | Description |

| λmax (Absorption) | ~320-360 nm | Wavelength of maximum light absorption, corresponding to the S0 → S1 transition. |

| Molar Absorptivity (ε) | High | Indicative of a strongly allowed electronic transition. |

| λmax (Emission) | ~450-550 nm | Wavelength of maximum fluorescence, originating from the S1 → S0 transition. |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | Efficiency of the fluorescence process, influenced by non-radiative decay pathways. |

| Excited State Dipole Moment | Increased | Often larger than the ground state dipole moment, indicating charge redistribution upon excitation. |

Note: This table is illustrative and based on typical values for 8-hydroxyquinoline derivatives. The actual values for this compound would require specific calculations.

For 8-hydroxyquinoline derivatives, photoinduced tautomerization is a known and significant non-radiative decay pathway. acs.org Upon excitation, an intramolecular proton transfer can occur from the hydroxyl group to the quinoline nitrogen, forming a non-fluorescent tautomer. acs.org This process is highly dependent on the solvent environment. acs.org Computational simulations can map out the potential energy surface of the excited state to identify the energy barriers and reaction pathways for such tautomerization events.

The presence of the 4-bromobenzenesulfonate group could influence these non-radiative rates. The heavy bromine atom can enhance spin-orbit coupling, which would facilitate intersystem crossing from the singlet excited state (S₁) to a triplet state (T₁). This would quench fluorescence and could lead to phosphorescence, although this is typically weak at room temperature for organic molecules in solution. Machine learning models, trained on experimental quantum yields and TD-DFT derived parameters, are emerging as a tool to predict non-radiative decay rates in organic chromophores. chemrxiv.org

Computer-Aided Molecular Design and Virtual Screening

The quinoline scaffold is a common feature in many biologically active compounds. nih.gov Computer-aided drug design (CADD) techniques, such as molecular docking and in silico screening, are invaluable for identifying and optimizing new drug candidates. benthamdirect.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic interactions, and the estimation of the binding affinity.

While no specific docking studies for this compound are reported, numerous studies on other quinoline derivatives demonstrate the utility of this approach. benthamdirect.commdpi.comnih.govfrontiersin.orgnih.govnih.govphyschemres.orgacs.orgnih.govmdpi.com For example, derivatives of quinoline have been docked into the active sites of various enzymes and receptors to predict their inhibitory potential. nih.govnih.gov

A hypothetical docking study of this compound into a protein active site would reveal the potential binding mode. The quinoline ring could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The nitrogen atom of the quinoline and the oxygen atoms of the sulfonate group could act as hydrogen bond acceptors, while the aromatic protons could act as weak hydrogen bond donors. The bromophenyl group would likely occupy a hydrophobic pocket.

Table 2: Illustrative Molecular Docking Results for a Quinoline Derivative in a Protein Kinase Active Site

| Parameter | Value | Significance |

| Binding Affinity (kcal/mol) | -7.5 to -9.0 | A more negative value indicates a stronger predicted binding affinity. |

| Interacting Residues | Lys72, Glu91, Leu148, Val156 | Specific amino acids in the binding pocket that form key interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions | The nature of the forces stabilizing the ligand-protein complex. |

| Ligand Conformation | Extended or folded | The predicted three-dimensional shape of the ligand when bound to the receptor. |

Note: This table represents typical data obtained from a molecular docking study of a quinoline-based inhibitor and is for illustrative purposes only.

Beyond single-pose docking, more advanced computational methods can be used to predict binding affinities with greater accuracy. Techniques like Molecular Dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. nih.gov

The prediction of binding affinity is a key goal in drug discovery. frontiersin.org In silico methods can range from empirical scoring functions used in docking programs to more rigorous but computationally expensive free energy perturbation (FEP) and thermodynamic integration (TI) calculations. These methods are crucial for the virtual screening of large compound libraries to identify potential hits for further experimental testing.

For this compound, in silico prediction of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would also be a critical step in evaluating its drug-likeness. Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions help in prioritizing compounds for synthesis and biological evaluation.

Reaction Mechanisms and Chemical Reactivity

Mechanistic Elucidation of Quinolin-8-yl 4-Bromobenzenesulfonate (B403753) Formation and Transformations

The formation of Quinolin-8-yl 4-bromobenzenesulfonate is typically achieved through the esterification of 8-hydroxyquinoline (B1678124) with 4-bromobenzenesulfonyl chloride. This reaction proceeds via a nucleophilic attack of the oxygen atom from the hydroxyl group of 8-hydroxyquinoline on the electrophilic sulfur atom of the sulfonyl chloride. csbsju.edupressbooks.pub The presence of a weak base is often utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion. pressbooks.pub

The general mechanism for the formation of sulfonate esters involves the alcohol acting as a nucleophile to displace the chloride from the sulfonyl chloride. libretexts.org Extreme conditions, such as high concentrations of both the sulfonic acid and the alcohol with minimal water, are needed to promote the formation of the sulfonate ester. enovatia.comacs.org The rate of formation is dependent on the concentrations of the sulfonate anion and the protonated alcohol present in the solution. enovatia.comacs.org

Transformations of this compound primarily involve the cleavage of the ester bond. The most common transformation is hydrolysis, which can be catalyzed by either acid or base, to regenerate 8-hydroxyquinoline and 4-bromobenzenesulfonic acid. The hydrolysis of sulfonate esters has been studied in detail, with evidence suggesting that these reactions can proceed through either concerted or stepwise mechanisms involving a pentavalent intermediate, depending on the reaction conditions and the nature of the substituents. nih.govacs.org

Role of the Sulfonate Group as a Leaving Group in Nucleophilic Substitution and Elimination Reactions

The 4-bromobenzenesulfonate moiety is an excellent leaving group, a property that is central to the reactivity of the parent molecule. Sulfonate esters, such as tosylates and mesylates, are widely recognized as superior leaving groups in nucleophilic substitution (SN2) and elimination reactions, often surpassing the efficacy of halides. csbsju.edulibretexts.orgpitt.edu

The effectiveness of the sulfonate group as a nucleofuge stems from the stability of the resulting anion. The 4-bromobenzenesulfonate anion is the conjugate base of 4-bromobenzenesulfonic acid, a strong acid. pressbooks.pubpitt.edu The negative charge on the anion is extensively delocalized through resonance across the three oxygen atoms and the benzene (B151609) ring, rendering it a very stable and weak base.

In SN2 reactions, a nucleophile attacks the carbon atom to which the sulfonate group is attached, leading to the displacement of the stable sulfonate anion. pitt.edunih.gov The high reactivity of sulfonate esters like this compound makes them valuable intermediates for introducing a wide variety of functional groups by reaction with different nucleophiles. libretexts.org However, side reactions such as attack at the sulfur atom can sometimes compete with the desired substitution at the carbon. nih.gov

Investigation of Intramolecular Cyclization and Rearrangement Pathways Involving the Quinoline (B57606) Moiety

The quinoline ring system within this compound is susceptible to a variety of intramolecular reactions, particularly under conditions that promote the formation of reactive intermediates. While specific studies on this exact molecule are not prevalent, the literature on quinoline chemistry provides a basis for predicting potential pathways.

Intramolecular cyclization reactions have been observed in various quinoline derivatives. nih.govnih.gov For instance, the bromination of certain quinoline alkaloids has been shown to trigger intramolecular cyclization, leading to the formation of new polycyclic structures. nih.govnih.gov In the context of this compound, if a suitable nucleophilic center were present elsewhere on a substituent of the quinoline ring, it could potentially displace the 4-bromobenzenesulfonate group in an intramolecular fashion to form a new ring. Such reactions are a known strategy for synthesizing complex heterocyclic systems. pressbooks.pub

Rearrangement reactions are also a feature of quinoline chemistry. rsc.org For example, N-acylated dihydroquinolines have been shown to undergo rearrangement to form tertiary carbinols in the presence of organolithium compounds. rsc.org While the direct rearrangement of this compound itself is less likely without specific reagents, its derivatives could be designed to undergo synthetically useful rearrangements.

Kinetic and Thermodynamic Parameters of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving sulfonate esters have been a subject of significant study. enovatia.comacs.org The formation of sulfonate esters is often a reversible process, and the position of the equilibrium is highly dependent on the reaction conditions. enovatia.com

Kinetic Data for Sulfonate Ester Reactions: Studies on analogous sulfonate esters have provided valuable kinetic data. For instance, the rate of hydrolysis of aryl benzenesulfonates has been shown to exhibit a break in the Brønsted correlation, suggesting a change in the rate-determining step of a two-step mechanism. nih.gov

| Reaction | Sulfonate Ester | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Hydrolysis | Aryl benzenesulfonates | Alkaline | Varies with leaving group pKa | - | nih.gov |

| Formation | Ethyl Methanesulfonate | 1M MSA in EtOH, 70°C | - | - | pqri.org |

| Azide (B81097) Displacement | Sugar Sulfonates | DMF, 100°C | 1.14 x 10⁻³ s⁻¹ | 22.3 kcal/mol | acs.org |

Influence of Solvent and Environmental Factors on Reactivity and Electronic Properties

The reactivity and electronic properties of this compound are significantly influenced by the solvent and other environmental factors.

Solvent Effects: The choice of solvent can dramatically alter the rate and mechanism of reactions involving sulfonate esters. In nucleophilic substitution reactions, polar aprotic solvents like DMF and DMSO can accelerate the reaction rate by solvating the cation of the nucleophilic salt without strongly solvating the anion, thereby increasing its nucleophilicity. acs.org The reactivity of sulfonate esters in azide displacement reactions has been shown to be faster in DMF and DMSO compared to other solvents. acs.org The anion-solvating and cation-solvating tendencies of a solvent are key properties that affect chemical reactivity. bohrium.com

The presence of water has a particularly pronounced effect. Water can act as a nucleophile, leading to the hydrolysis of the sulfonate ester. researchgate.net Even small amounts of water can significantly slow down the formation of sulfonate esters and favor the reverse hydrolysis reaction. enovatia.compqri.orgresearchgate.net

Environmental Factors: From an environmental perspective, quinoline and its derivatives are of interest due to their potential presence in the environment, for instance, in the groundwater near industrial sites. nih.gov The hydroxylation of quinoline can alter its toxicity profile. nih.gov While this compound itself is a synthetic compound, its degradation product, 8-hydroxyquinoline, is a known hydroxylated quinoline derivative. The reactivity and fate of such compounds in the environment are influenced by factors such as pH, temperature, and the presence of microorganisms. The oxidation of sulfonates by radicals in the aqueous phase is also an important environmental degradation pathway. acs.org

Applications in Advanced Organic Synthesis and Catalysis

Quinolin-8-yl 4-Bromobenzenesulfonate (B403753) as a Versatile Synthetic Intermediate

Quinolin-8-yl 4-bromobenzenesulfonate primarily functions as a versatile synthetic intermediate, leveraging the reactivity of the sulfonate ester. The 4-bromobenzenesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions at the C8 position of the quinoline (B57606) ring. This allows for the introduction of a wide variety of functional groups that would be difficult to install directly.

For instance, the displacement of the 4-bromobenzenesulfonate group by nucleophiles such as amines, thiols, or alkoxides provides a straightforward route to a diverse range of 8-substituted quinoline derivatives. These derivatives are precursors for more complex molecules, including pharmaceuticals, agrochemicals, and functional materials.

One notable application is in the synthesis of ligands for coordination chemistry. The quinolin-8-ol core (also known as oxine) is a classic bidentate chelating agent, capable of forming stable complexes with a wide array of metal ions. researchgate.netiosrjournals.org By using this compound, chemists can first perform a substitution reaction to introduce a desired functional group and then utilize the nitrogen and the newly installed oxygen- or nitrogen-based donor to chelate metals. This strategy is instrumental in creating custom-designed metal complexes with specific catalytic or photophysical properties.

Design and Development of Novel Reagents Utilizing the this compound Scaffold

The scaffold of this compound is a foundational element for designing novel reagents. The inherent reactivity of the molecule allows for its modification to create more complex and functionally specific chemical tools. For example, the bromine atom on the benzenesulfonate (B1194179) ring offers a handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, before the sulfonate is used as a leaving group. This dual reactivity enhances its utility in constructing intricate molecular architectures.

Research has focused on using the quinoline-8-yl moiety, often derived from precursors like 8-hydroxyquinoline (B1678124), in the development of directing groups for C-H activation. nih.govnih.gov The 8-aminoquinoline (B160924) variant is particularly powerful in directing transition metals to activate specific C-H bonds. nih.gov While not a direct application of the title compound, the underlying quinoline-8-yl scaffold is the key functional component. The development of reagents from this compound can lead to new ligands or substrates for such directed transformations. For example, a novel ligand could be synthesized via nucleophilic substitution on the sulfonate, with the resulting product being used in a metal-catalyzed reaction.

Furthermore, derivatives of this scaffold have been explored in the context of creating inhibitors for biological targets. For instance, rational design strategies have been used to develop quinolin-8-ol derivatives as inhibitors for proteins like bromodomain-containing protein 4 (BRD4), which is implicated in cancer. nih.gov The synthesis of a library of such compounds could begin from a versatile intermediate like this compound.

Exploration of Quinoline Derivatives as Catalysts in Organic Transformations

The quinoline motif itself is a privileged structure in catalysis, serving as a key component in a multitude of ligands and organocatalysts. researchgate.netacs.org The nitrogen atom can act as a Lewis base or as a coordinating atom in a metal complex, while the rigid aromatic structure provides a well-defined steric environment.

Enantioselective Catalysis in Asymmetric Reactions

Chiral quinoline derivatives are extensively used as ligands in asymmetric catalysis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry. researchgate.netacs.org These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

A wide variety of chiral ligands incorporating the quinoline framework have been developed, including Schiff bases, oxazolines, and phosphines. researchgate.netthieme-connect.com These ligands have proven effective in a range of asymmetric reactions:

Asymmetric Hydrogenation: Chiral ruthenium and iridium complexes with quinoline-based ligands have been successfully used for the enantioselective hydrogenation of quinolines and other substrates, yielding products with high enantiomeric excess (ee). acs.orgpolyu.edu.hk

Asymmetric C-C Bond Formation: Quinoline-based ligands are employed in reactions like Friedel-Crafts alkylations and 1,4-additions to generate chiral carbon centers. researchgate.netthieme-connect.com

Asymmetric Cycloadditions: Chiral quinoline-diimine Schiff base ligands have been found to be effective in 1,3-dipolar cycloaddition reactions. thieme-connect.com

The electronic properties of substituents on the quinoline ring can significantly influence the enantioselectivity of these catalytic systems. For example, in the iridium-catalyzed asymmetric hydrogenation of 8-substituted quinolines, ligands with electron-donating groups often lead to higher enantioselectivities. polyu.edu.hk

| Reaction Type | Catalyst/Ligand System | Substrate Example | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Chiral Cationic Ru(II) Complexes | 2-Alkylquinolines | Up to >99% |

| Asymmetric Hydrogenation | Ir-Dipyridinyl Phosphine Ligands | 8-Substituted Quinolines | Up to 96% |

| Asymmetric Transfer Hydrogenation | Chiral Quinoline-based Urea Ligand/Ru | Aromatic Ketones | Up to 84% |

This table presents examples of enantioselective reactions catalyzed by systems containing quinoline derivatives. Data sourced from acs.orgpolyu.edu.hk.

Promotion of Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Quinoline derivatives are instrumental in promoting the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic synthesis. researchgate.netnih.gov

Carbon-Carbon Bond Formation: The quinoline ring system can be functionalized through various C-C bond-forming reactions. Transition-metal-catalyzed C-H activation at the C8 position of quinolines is a powerful strategy for introducing aryl or alkyl groups. researchgate.netrsc.org Additionally, the synthesis of the quinoline ring itself, through methods like the Combes, Skraup, or Friedländer syntheses, inherently involves the formation of new C-C and C-N bonds. wikipedia.orgiipseries.org More modern, greener methods for quinoline synthesis are also being developed using various catalysts. researchgate.netorganic-chemistry.org

Carbon-Heteroatom Bond Formation: The synthesis of quinoline derivatives often involves the formation of C-N, C-O, and C-S bonds. kaist.ac.krresearchgate.net For example, modified quinolinone scaffolds can act as photosensitizers to facilitate the formation of carbon-sulfur bonds in bioconjugation reactions. kaist.ac.kr Lipase enzymes have been used to catalyze the chemo-enzymatic selective formation of C-N bonds in the synthesis of benzimidazole (B57391) heterocycles, a reaction class relevant to quinoline chemistry. researchgate.net Furthermore, single-atom nickel catalysts supported on carbon nitride have shown tunable reactivity, promoting C-N or C-O bond formation when specific monodentate ligands like pyridine (B92270) are used. acs.org

| Reaction | Catalyst/Promoter | Bond Formed | Significance |

| C-H Arylation | Transition Metal Catalysts | C-C | Direct functionalization of the quinoline core. researchgate.net |

| Friedländer Synthesis | I₂, KOH, Metal Catalysts | C-C, C-N | Classic and modified methods for quinoline ring synthesis. iipseries.orgresearchgate.net |

| Cysteine Bioconjugation | Modified Quinolinone Photocatalyst | C-S | Application in creating stable protein-drug conjugates. kaist.ac.kr |

| C-X Coupling | Ni Single-Atom Catalyst with Monodentate Ligands | C-N, C-O | Tunable catalysis for selective heteroatom bond formation. acs.org |

This table summarizes the role of quinoline derivatives and related catalytic systems in key bond-forming reactions. Data sourced from researchgate.netiipseries.orgkaist.ac.krresearchgate.netacs.org.

Investigation of Biological Activity Mechanisms and Molecular Targets

Molecular Basis of Biological Activities in Quinoline-Sulfonate Derivatives

The biological activities of quinoline-sulfonate derivatives are intrinsically linked to the unique electronic and structural characteristics of the quinoline (B57606) nucleus coupled with the sulfonamide or sulfonate functional group. The quinoline moiety, a bicyclic aromatic system containing a nitrogen atom, serves as a versatile scaffold found in numerous natural and synthetic compounds with a wide array of pharmacological properties. nih.gov Its planar structure allows for intercalation into DNA and interaction with the active sites of various enzymes.

Elucidation of Specific Receptor Binding and Enzyme Inhibition Mechanisms

The quinoline-sulfonate scaffold has been identified as a privileged structure in drug discovery, capable of interacting with a variety of biological targets.

Ligand-Target Interaction Profiling (e.g., NF-κB pathway modulation, specific enzyme inhibition)

A significant body of research points towards the potent inhibitory activity of N-(quinolin-8-yl)benzenesulfonamides, close analogs of Quinolin-8-yl 4-bromobenzenesulfonate (B403753), on the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates numerous cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. nih.gov

The canonical NF-κB pathway involves the inhibitor of NF-κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. mdpi.com Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of its target genes. nih.gov

High-throughput screening has identified N-(quinolin-8-yl)benzenesulfonamides as inhibitors of this pathway. nih.govnih.gov These compounds have been shown to suppress NF-κB activation, with some analogs exhibiting potencies in the low micromolar range. nih.gov The likely mechanism of action is the stabilization of the IκBα protein, preventing its degradation and thereby blocking the nuclear translocation of NF-κB. nih.gov

Beyond the NF-κB pathway, quinoline-based sulfonamides have been investigated as inhibitors of other key enzymes. For instance, certain derivatives have shown inhibitory activity against carbonic anhydrase isoforms, particularly those associated with cancer, such as hCA IX. nih.govnih.gov The sulfonamide moiety in these compounds is thought to coordinate with the zinc ion in the enzyme's active site. Although Quinolin-8-yl 4-bromobenzenesulfonate possesses a sulfonate ester rather than a sulfonamide, the potential for interaction with metalloenzymes should not be entirely dismissed.

Furthermore, some quinoline-8-sulfonamide (B86410) derivatives have been studied as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer cell metabolism. mdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies on N-(quinolin-8-yl)benzenesulfonamides have provided valuable insights into the structural features required for potent NF-κB inhibition. The general consensus is that the quinoline-8-amino-sulfonamide core is essential for activity.

Key SAR findings for N-(quinolin-8-yl)benzenesulfonamide analogs as NF-κB inhibitors include:

| Modification Site | Observation | Implication for this compound |

| Quinoline Ring | Substituents at the C2 and C4 positions can influence potency. | The unsubstituted quinoline ring in the target compound is a common feature in active analogs. |

| Sulfonamide Linker | The nitrogen of the sulfonamide is a critical interaction point. | The ester linkage in this compound represents a significant structural departure and may lead to a different or reduced activity profile against targets that rely on the sulfonamide nitrogen for binding. |

| Benzenesulfonate (B1194179)/Benzenesulfonamide Ring | Substitution patterns on this ring significantly impact activity. Electron-withdrawing groups can be well-tolerated. | The 4-bromo substituent is an electron-withdrawing group, which, based on SAR of related compounds, could be a favorable feature for biological activity. |

For carbonic anhydrase inhibitors, the primary sulfonamide group is crucial for zinc binding. nih.gov The ester linkage in this compound makes it unlikely to be a potent inhibitor of this enzyme class in the same manner as its sulfonamide counterparts.

Impact on Cellular Pathways and Molecular Signaling

Given the strong evidence for NF-κB inhibition by its close analogs, this compound is predicted to have a significant impact on cellular pathways regulated by this transcription factor. By suppressing NF-κB activation, the compound could potentially:

Downregulate Inflammatory Responses: NF-κB is a master regulator of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway would likely lead to a reduction in the expression of these inflammatory mediators.

Induce Apoptosis in Cancer Cells: Many cancer cells rely on constitutive NF-κB activity for their survival. nih.gov By blocking this pro-survival signaling, quinoline-sulfonate derivatives may render cancer cells more susceptible to apoptosis.

Modulate Immune Cell Function: The NF-κB pathway is central to the function of various immune cells. Inhibition could therefore modulate immune responses.

The metabolic pathways of similar compounds, such as synthetic cannabinoid receptor agonists with a quinolin-8-yl ester head group, have been studied. A primary metabolic step for these compounds is ester hydrolysis. bohrium.comuni-saarland.denih.govljmu.ac.uk This suggests that this compound could be metabolized in a similar manner, yielding 8-hydroxyquinoline (B1678124) and 4-bromobenzenesulfonic acid. 8-hydroxyquinoline itself possesses a range of biological activities. nih.gov

Bioinformatics and Cheminformatics Approaches in Target Identification and Mechanism Prediction

Bioinformatics and cheminformatics tools are increasingly employed to predict the biological targets and mechanisms of action of novel compounds. For quinoline-sulfonamide derivatives, these computational approaches have been used to:

Develop Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of compounds with their biological activity, helping to predict the potency of new analogs and guide synthetic efforts. tuni.fi

Perform Molecular Docking Studies: Molecular docking simulations predict the preferred binding orientation and affinity of a ligand to a specific target protein. mdpi.comresearchgate.net Such studies have been used to rationalize the observed inhibitory activities of quinoline-sulfonamides against targets like NF-κB and carbonic anhydrase. nih.gov

Analyze Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP): Density functional theory (DFT) calculations can provide insights into the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net This information helps to understand the reactivity and potential interaction sites of the molecule. For quinoline-sulfonamide derivatives, these studies have highlighted the importance of the electron-withdrawing sulfonamide group in modulating their electronic structure. nih.gov

For this compound, these computational methods could be prospectively applied to generate hypotheses about its potential biological targets and to compare its predicted binding modes with those of known active analogs.

Photophysical Applications in Biological Sensing and Imaging (e.g., Metal Ion Detection)

Quinoline derivatives are well-known for their fluorescent properties, which can be harnessed for applications in biological sensing and imaging. The quinoline core often serves as a fluorophore, and its emission properties can be modulated by the presence of specific analytes, such as metal ions.

While there is no specific data on the use of this compound as a sensor, related quinoline-sulfonamide derivatives have been investigated for their photophysical properties. nih.govresearchgate.net These compounds can exhibit fluorescence, and their absorbance and emission wavelengths can be tuned by altering the substitution pattern. nih.govresearchgate.net

Quinoline-based sensors for metal ions, particularly zinc (Zn²⁺), are widely reported. nanobioletters.com The nitrogen and the oxygen of the 8-hydroxyquinoline moiety can act as a chelating unit for metal ions. Upon binding, changes in the photophysical properties of the molecule, such as a shift in the emission wavelength or an increase in fluorescence intensity ("turn-on" sensing), can be observed. nanobioletters.com Given that this compound could potentially be hydrolyzed to 8-hydroxyquinoline, it might serve as a pro-sensor for metal ion detection.

Q & A

Q. What are the established synthetic routes for Quinolin-8-yl 4-bromobenzenesulfonate, and what reaction conditions yield optimal purity?

The compound is synthesized via O-acylation of quinolin-8-ol with 4-bromobenzenesulfonyl chloride. Key parameters include:

- Solvents : Acetonitrile or dichloromethane for solubility and reactivity .

- Bases : Triethylamine or potassium carbonate to deprotonate the hydroxyl group and drive the reaction .

- Temperature : 80–120°C under microwave-assisted heating for rapid reaction completion (20 min to 6 h) .

- Yield optimization : Monitoring via TLC and purification by column chromatography. Reported yields range from 75–84% under controlled conditions .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR in CDCl₃ confirm structural integrity, with quinoline protons resonating at δ 7.2–8.9 ppm and sulfonate signals at δ 7.5–8.1 ppm .

- IR spectroscopy : Stretching vibrations for sulfonate (S=O, ~1350–1150 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight .

- Elemental analysis : CHNS microanalysis ensures stoichiometric purity (±0.4% tolerance) .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Inert atmosphere, away from heat and moisture to prevent decomposition .

- Emergency measures : Immediate rinsing with water for eye/skin exposure and medical consultation .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields or conditions be systematically addressed?

- Comparative analysis : Replicate literature methods while varying solvents (DMF vs. acetonitrile), bases (K₂CO₃ vs. Et₃N), and heating methods (reflux vs. microwave) to identify critical variables .

- Statistical design : Use response surface methodology (RSM) to model interactions between parameters (e.g., temperature, time) and optimize yield .

- Mechanistic studies : Probe reaction intermediates via in-situ IR or NMR to resolve discrepancies in reaction pathways .

Q. What computational and crystallographic approaches elucidate the compound’s structural and electronic properties?

- X-ray crystallography : Employ SHELXL for refinement of crystal structures; hydrogen bonding and π-π stacking interactions can be analyzed using CrysAlis PRO .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to explain packing motifs .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic transitions (UV-Vis) and compare with experimental spectra .

Q. How can thermal stability and decomposition pathways be investigated for formulation studies?

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., ~200°C) and residual mass .

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points) and recrystallization behavior .

- Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy of thermal degradation .

Q. What strategies are effective in evaluating the compound’s bioactivity against cancer cell lines?

- NCI-60 screening : Submit the compound to the National Cancer Institute’s panel of 60 human cancer cell lines to assess GI₅₀ (50% growth inhibition) .

- Mechanistic assays : Test PARP-1 inhibition (IC₅₀) via ELISA or fluorescence-based assays, given structural analogs’ activity in DNA repair pathways .

- Apoptosis/autophagy markers : Use flow cytometry (Annexin V/PI staining) and Western blotting (LC3-II, caspase-3) to delineate cell death mechanisms .

Methodological Notes

- Structural refinement : SHELXTL (Bruker AXS) or Olex2 are recommended for crystallographic data processing .

- Contradiction resolution : Cross-validate analytical data (e.g., NMR vs. X-ray) to confirm compound identity when literature reports conflict .

- Bioactivity interpretation : Normalize assay results to positive controls (e.g., olaparib for PARP-1 inhibition) to contextualize potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.